Boc-d-cys(trt)-oh
CAS No.: 87494-13-1
Cat. No.: VC21542987
Molecular Formula: C27H29NO4S
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87494-13-1 |
---|---|
Molecular Formula | C27H29NO4S |
Molecular Weight | 463.6 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1 |
Standard InChI Key | JDTOWOURWBDELG-HSZRJFAPSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Chemical Properties and Structure
Molecular Information
Boc-D-Cys(Trt)-OH possesses a molecular formula of C27H29NO4S with a molecular weight of 463.6 g/mol . Its complete IUPAC name is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid . The compound's structure features several key functional groups that contribute to its utility in peptide synthesis:
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A D-cysteine core structure with inverted stereochemistry at the alpha-carbon
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A tert-butyloxycarbonyl group protecting the amino function
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A trityl group (three phenyl rings attached to a central carbon) protecting the thiol side chain
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A free carboxylic acid group for peptide bond formation
Physical Properties
The physical properties of Boc-D-Cys(Trt)-OH are summarized in the following table:
The compound is generally stored under refrigeration (2-8°C) to maintain its chemical integrity and prevent degradation of the protecting groups .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Boc-D-Cys(Trt)-OH plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in Boc chemistry approaches. The compound allows for the strategic incorporation of D-cysteine residues into peptide sequences. The protected thiol group remains stable during peptide elongation, preventing unwanted disulfide formation or other side reactions .
The general incorporation process involves:
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Activation of the carboxylic acid group of Boc-D-Cys(Trt)-OH
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Coupling to the free amino group of the growing peptide chain
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Deprotection of the Boc group to expose a new amino terminus
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Continuation of the peptide synthesis cycle
The trityl protection remains intact during these coupling-deprotection cycles, only being removed in the final deprotection steps or under specific orthogonal deprotection conditions.
Coupling Efficiency and Optimization
Research data related to cysteine coupling efficiency reveals that reaction conditions significantly impact both coupling success and stereochemical integrity. The following table presents data on coupling conditions for cysteine derivatives:
Coupling Reagent | Base | Additive | Coupling Efficiency | Racemization Rate | Source |
---|---|---|---|---|---|
HCTU | DIEA | 6-Cl-HOBt | High | 8.0% | |
HCTU | TMP | 6-Cl-HOBt | Low | 1.3% | |
HCTU | PS | 6-Cl-HOBt | High | 2.0% | |
HCTU | DBU | 6-Cl-HOBt | High | 2.1% | |
DIC | - | HOBt | Moderate | 0.1% |
While this data is derived from studies with L-cysteine derivatives, it provides valuable guidance for optimizing coupling conditions for Boc-D-Cys(Trt)-OH as well. The results suggest that DIC/HOBt combination offers the lowest racemization potential, which is particularly important for maintaining the stereochemical integrity of the D-isomer .
Structural Comparisons and Related Compounds
Comparison with Related Protected Cysteine Derivatives
Several protected cysteine derivatives serve similar functions in peptide synthesis. The following table compares Boc-D-Cys(Trt)-OH with related compounds:
Research Applications
Peptide Therapeutic Development
Boc-D-Cys(Trt)-OH has found extensive applications in peptide therapeutic development, particularly in scenarios requiring:
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Enhanced proteolytic stability against enzymatic degradation
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Specific conformational constraints to improve target binding
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Novel disulfide bridging patterns for structural stabilization
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Development of peptide-based drugs with improved bioavailability
The strategic incorporation of D-cysteine residues can dramatically alter the biological properties of peptides, often leading to improved therapeutic potential and pharmacokinetic properties.
Specialized Synthetic Applications
Beyond standard peptide synthesis, Boc-D-Cys(Trt)-OH has been employed in several specialized applications:
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Development of cyclic peptides through thiol-based cyclization strategies
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Creation of peptide-based imaging agents utilizing the thiol functionality for conjugation
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Synthesis of peptide-drug conjugates where controlled release mechanisms are mediated by disulfide bonds
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Design of peptide ligands with enhanced binding selectivity for biological targets
These applications highlight the versatility of this protected amino acid derivative in modern biochemical research.
These precautions help prevent degradation of the protecting groups and maintain the stereochemical purity of the compound during storage and handling.
Compatibility with Synthesis Methods
Boc-D-Cys(Trt)-OH demonstrates compatibility with various peptide synthesis approaches:
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Boc-based solid-phase peptide synthesis on various resins
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Solution-phase peptide synthesis for fragment condensation
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Hybrid synthesis methods combining solid-phase and solution techniques
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Microwave-assisted peptide synthesis for accelerated reaction times
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